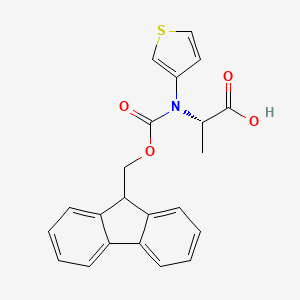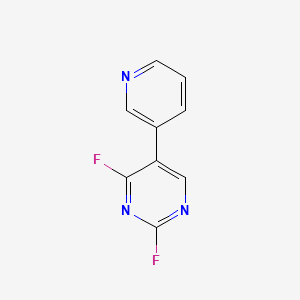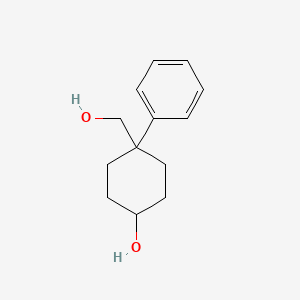
4-(Hydroxymethyl)-4-phenylcyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-4-phenylcyclohexanol is an organic compound characterized by a cyclohexane ring substituted with a hydroxymethyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-4-phenylcyclohexanol typically involves the reaction of phenylmagnesium bromide with cyclohexanone, followed by the reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Grignard reactions, where phenylmagnesium bromide is reacted with cyclohexanone under controlled conditions. The intermediate product is then subjected to reduction processes using suitable reducing agents to yield the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)-4-phenylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(Carboxymethyl)-4-phenylcyclohexanol.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-(Hydroxymethyl)-4-phenylcyclohexanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethyl)-4-phenylcyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl group contributes to the compound’s hydrophobic interactions and overall stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hydroxymethyl)cyclohexanol: Lacks the phenyl group, resulting in different chemical and biological properties.
4-Phenylcyclohexanol: Lacks the hydroxymethyl group, affecting its reactivity and applications.
4-(Hydroxymethyl)-4-methylcyclohexanol: Substitutes the phenyl group with a methyl group, altering its chemical behavior.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-4-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C13H18O2/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2 |
Clé InChI |
VTTUTBMHSGZGAM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1O)(CO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


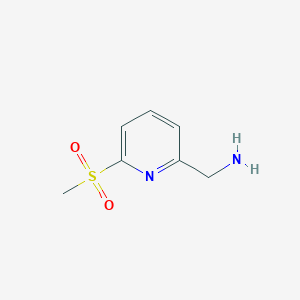
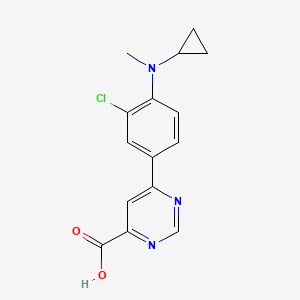
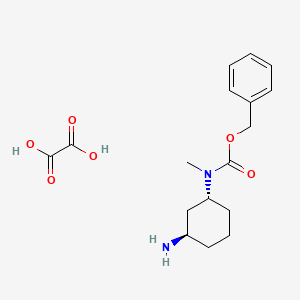
![(NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B15245461.png)
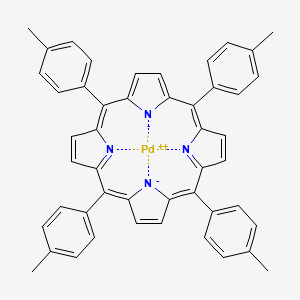
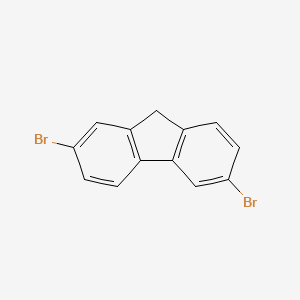
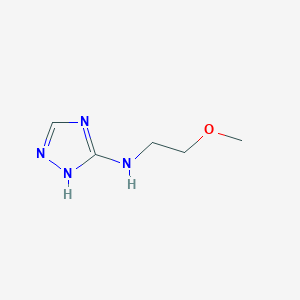
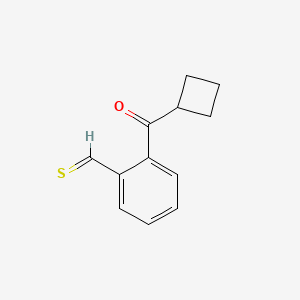
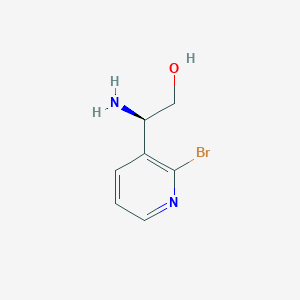
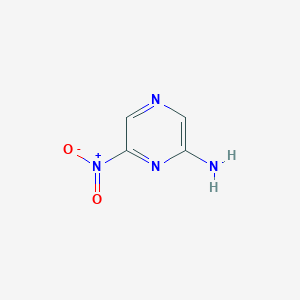
![7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B15245506.png)

